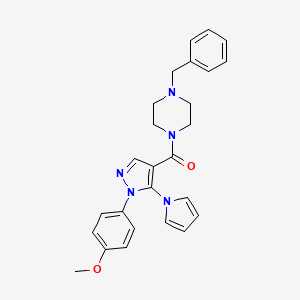

2,4-dimethylphenyl 2-oxo-2H-chromene-6-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

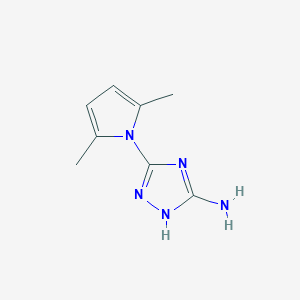

“2,4-dimethylphenyl 2-oxo-2H-chromene-6-sulfonate” is a derivative of 2H-chromene, an important class of heterocyclic compounds . These compounds are widely found in nature and have been used in various fields such as medicinal industry and materials science . They exhibit numerous biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Synthesis Analysis

The synthesis of 2H-chromene derivatives has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . A specific synthesis method for “2,4-dimethylphenyl 2-oxo-2H-chromene-6-sulfonate” is not available in the retrieved papers.Molecular Structure Analysis

2H-chromenes have a simple structure with a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromenes depends on the arrangement of sp3 carbon associated with the ring oxygen . The specific molecular structure of “2,4-dimethylphenyl 2-oxo-2H-chromene-6-sulfonate” is not available in the retrieved papers.Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Multicomponent reactions offer an efficient and eco-friendly approach for synthesizing biologically active compounds. Dimethyl sulfoxide (DMSO), a solvent with low toxicity, supports the synthesis of complex organic molecules at room temperature, highlighting its role in developing novel compounds (Ryzhkova et al., 2021). Furthermore, silica-bonded S-sulfonic acid (SBSSA) catalysis in aqueous ethanol enables the synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene derivatives, demonstrating the potential for green chemistry applications in synthesizing chromene-based compounds (Aswin et al., 2014).

Material Science

Poly(2,6-dimethylphenylene oxide) (PPO) and its sulfonated derivatives exhibit unique properties useful for membrane technologies. Studies on sulfonation of PPO and its effect on gas and water vapor permeation behavior underline the importance of chemical modification in tailoring material properties for specific applications (Fu et al., 1994).

Environmental Studies

In the context of environmental sustainability, the oxidative desulfurization of sulfur-containing compounds using catalysts points toward methods for reducing the sulfur content in fuels, contributing to cleaner combustion processes (Lu et al., 2010). Advanced oxidation processes, including UV and hydrogen peroxide treatment, have shown effectiveness in degrading perfluoroalkyl substances, indicating the potential for environmental remediation techniques (Yang et al., 2014).

Mécanisme D'action

Target of Action

2H-chromenes are a type of chromene, which are important oxygen heterocycles . They widely exist in natural products, pharmaceutical agents, and biologically relevant molecules . .

Mode of Action

2h-chromenes have been used broadly in materials science and organic synthesis . They are involved in benzopyran ring formation and late-stage functionalization .

Biochemical Pathways

2h-chromenes are known to be involved in various biological activities .

Result of Action

2h-chromenes have been found to exhibit a variety of biological activities .

Propriétés

IUPAC Name |

(2,4-dimethylphenyl) 2-oxochromene-6-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5S/c1-11-3-6-15(12(2)9-11)22-23(19,20)14-5-7-16-13(10-14)4-8-17(18)21-16/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWZTKIJFDEDTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethylphenyl 2-oxo-2H-chromene-6-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2689813.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689815.png)

![Ethyl 5-((3,5-dimethoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2689816.png)

![1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2689820.png)